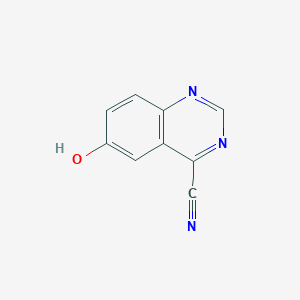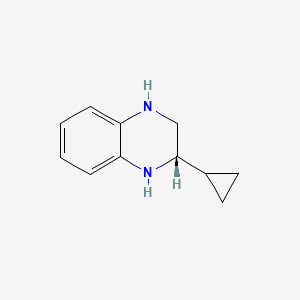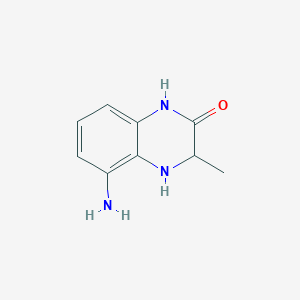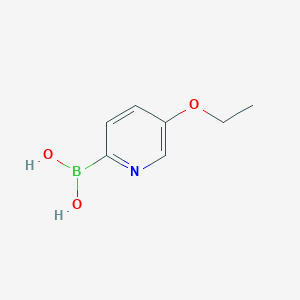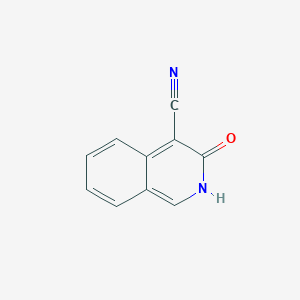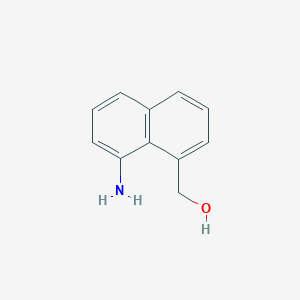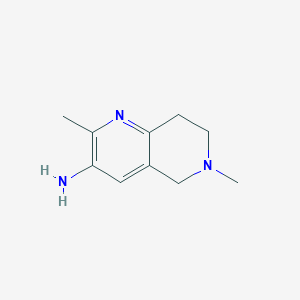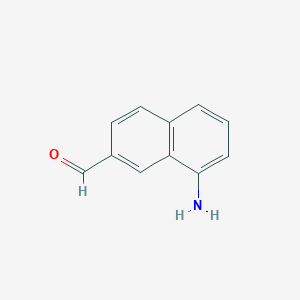
1-Aminonaphthalene-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminonaphthalene-7-carboxaldehyde is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an aldehyde group at the seventh position on the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Aminonaphthalene-7-carboxaldehyde can be achieved through several routes. One common method involves the reaction of 1-naphthylamine with a formylating agent under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Aminonaphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Aminonaphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Aminonaphthalene-7-carboxaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by binding to specific proteins or nucleic acids, thereby altering their fluorescence properties. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Aminonaphthalene-7-carboxaldehyde can be compared with other similar compounds, such as 1-naphthylamine and 1-naphthaldehyde. While 1-naphthylamine lacks the aldehyde group, 1-naphthaldehyde lacks the amino group. The presence of both functional groups in this compound makes it unique and versatile for various applications .
Similar Compounds
- 1-Naphthylamine (C10H7NH2)
- 1-Naphthaldehyde (C11H8O)
These compounds share structural similarities but differ in their functional groups, leading to different chemical properties and applications .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
8-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H,12H2 |
Clé InChI |
BETZWIKAOZRDPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)

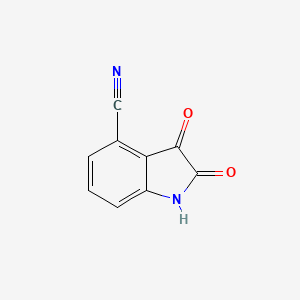
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
